molecular formula C15H15F2N3S B10922544 4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10922544
M. Wt: 307.4 g/mol
InChI Key: CGRPLBBKPDTSSC-UHFFFAOYSA-N
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Description

4-(DIFLUOROMETHYL)-1-ETHYL-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a pyrazole derivative and perform a series of functional group transformations to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(DIFLUOROMETHYL)-1-ETHYL-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 4-(DIFLUOROMETHYL)-1-ETHYL-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s difluoromethyl group can enhance its binding affinity and selectivity for specific targets, while the pyrazolo[3,4-b]pyridine core can interact with active sites through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIFLUOROMETHYL)-1-ETHYL-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to its specific combination of substituents and the presence of both a pyrazolo[3,4-b]pyridine core and a difluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H15F2N3S

Molecular Weight

307.4 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H15F2N3S/c1-4-20-15-13(9(3)19-20)10(14(16)17)7-11(18-15)12-6-5-8(2)21-12/h5-7,14H,4H2,1-3H3

InChI Key

CGRPLBBKPDTSSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(S3)C)C(F)F

Origin of Product

United States

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